![molecular formula C9H11NO B6265555 {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol CAS No. 93284-42-5](/img/new.no-structure.jpg)
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol
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Overview
Description
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol is a heterocyclic compound with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol This compound is characterized by a cyclopenta[b]pyridine ring system with a methanol group attached to the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine and solvents like ethanol or methanol. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the cyclopenta[b]pyridine ring can be substituted with various groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: {5H,6H,7H-cyclopenta[b]pyridin-7-yl}carboxylic acid
Reduction: {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methane
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
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Cannabinoid Receptor Modulation :
- Compounds related to {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol have been identified as potential modulators of cannabinoid receptors. These receptors are integral to the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response. Research indicates that these compounds may serve as agonists or antagonists, thus offering therapeutic avenues for treating conditions like chronic pain and anxiety disorders .
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Neuroprotective Effects :
- Studies have suggested that derivatives of this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems through these compounds could potentially mitigate neuronal damage and improve cognitive functions .
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Anti-inflammatory Properties :
- The compound has also been investigated for its anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated tissue damage .
Biological Research Applications
- Cell Signaling Studies :
- Drug Development :
Case Studies
Mechanism of Action
The mechanism of action of {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure with a carbonitrile group instead of a methanol group.
6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine: Contains a sulfur atom in the ring system.
Uniqueness
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol is unique due to its specific methanol functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol is a compound belonging to the cyclopenta[b]pyridine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a cyclopenta[b]pyridine core structure with a hydroxymethyl group at the 7-position. This unique structure contributes to its biological properties, allowing it to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of cyclopenta[b]pyridine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated that certain derivatives showed substantial cytotoxic effects, with IC50 values in the low micromolar range.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
{5H,6H-cyclopenta[b]pyridin-7-yl}methanol has also been evaluated for its antimicrobial properties. Studies indicate moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL.
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Hypoglycemic Effects
Research has shown that cyclopenta[b]pyridine derivatives exhibit hypoglycemic effects, making them potential candidates for diabetes management. In vivo studies demonstrated a reduction in blood glucose levels in diabetic models after administration of these compounds.
The biological activity of {5H,6H-cyclopenta[b]pyridin-7-yl}methanol is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptors related to glucose metabolism and insulin sensitivity.
- Antimicrobial Action : The compound's structure allows it to penetrate bacterial membranes and interfere with cellular functions.
Case Studies
A notable case study involved the synthesis and evaluation of a series of cyclopenta[b]pyridine derivatives for anticancer activity. Researchers synthesized several analogs and assessed their cytotoxicity using the Sulforhodamine B assay on various cancer cell lines, leading to the identification of several promising candidates with potent activity against MCF-7 cells.
Properties
CAS No. |
93284-42-5 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylmethanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-4-3-7-2-1-5-10-9(7)8/h1-2,5,8,11H,3-4,6H2 |
InChI Key |
PPNGDQJBUHIUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CO)N=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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